molecular formula C30H20N4O2 B289501 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide

Cat. No.: B289501
M. Wt: 468.5 g/mol
InChI Key: CUFCOPASAWPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is a complex organic compound with a unique structure that combines a benzimidazole core with a nitro group and a triphenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzimidazole and 2,4,6-triphenylpyridine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzimidazole: A simpler analog with a nitro group on the benzimidazole ring.

    2-(2,4,6-triphenylpyridin-1-yl)benzimidazole: Lacks the nitro group but has a similar core structure.

    4-nitro-1H-benzimidazole: A simpler compound with only a nitro group on the benzimidazole ring.

Uniqueness

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is unique due to the combination of the nitro group and the triphenylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H20N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide

InChI

InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H

InChI Key

CUFCOPASAWPCRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.